molecular formula C7H11BrO3 B182635 Ethyl 5-bromo-4-oxopentanoate CAS No. 14594-25-3

Ethyl 5-bromo-4-oxopentanoate

Cat. No. B182635
CAS RN: 14594-25-3
M. Wt: 223.06 g/mol
InChI Key: HZTCCISWRZQSRU-UHFFFAOYSA-N
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Description

Ethyl 5-bromo-4-oxopentanoate is a chemical compound with the CAS Number: 14594-25-3 . It has a molecular weight of 223.07 and its molecular formula is C7H11BrO3 . The compound is typically stored at room temperature and appears as a colorless to yellow sticky oil to semi-solid .


Molecular Structure Analysis

The InChI code for Ethyl 5-bromo-4-oxopentanoate is 1S/C7H11BrO3/c1-2-11-7(10)4-3-6(9)5-8/h2-5H2,1H3 . This code provides a standard way to encode the compound’s molecular structure.


Physical And Chemical Properties Analysis

Ethyl 5-bromo-4-oxopentanoate is a colorless to yellow sticky oil to semi-solid . It has a molecular weight of 223.07 and its molecular formula is C7H11BrO3 .

Scientific Research Applications

  • Synthesis of Heterocyclic Compounds : It's used in synthesizing -haloethylthienopyrroles (Gálvez & Garcia, 1984) and imidazo[1,2-a]pyrazine derivatives with potential anti-inflammatory activity (Abignente et al., 1992).

  • Reactions with Zinc Enolates : It participates in reactions with zinc enolates of alkyl esters of substituted 4-bromo-3-oxoalkanoic acids to form various diones (Shchepin et al., 2003).

  • Catalysis Studies : Its derivative, ethyl 4-oxopentanoate, is used in etherification studies of 5-hydroxymethylfurfural (HMF) using zeolites as catalysts (Lanzafame et al., 2017).

  • Preparation of α-Amino Acid Derivatives : It's employed in preparing α,α-disubstituted α-amino acid derivatives via alkyl addition to α-oxime esters with organozinc species (Mitani et al., 2008).

  • Pharmacological Studies : Ethyl 5-bromo-4-oxopentanoate is involved in synthesizing metabolites of the antipsychotic benzamide remoxipride (Gawell et al., 1989).

  • Fuel Research : It's investigated in the combustion kinetics of the lignocellulosic biofuel, ethyl levulinate (Ghosh et al., 2018).

  • Synthesis of β-Oxoadipate Derivatives : Ethyl 2-bromoalkanoates, including ethyl 5-bromo-4-oxopentanoate, are used to synthesize β-oxoadipate derivatives and γ-oxo acids (Schick & Ludwig, 1992).

  • Preparation of Synthons for Ethyl 3-Oxopent-4-enoate : Ethyl 5-[(4-methylphenyl)sulfonyl]-3-oxopentanoate, a derivative, is a synthon for ethyl 3-oxopent-4-enoate, used for annulation reactions (Benetti et al., 2008).

Safety And Hazards

The safety information for Ethyl 5-bromo-4-oxopentanoate includes several hazard statements and precautionary statements . The hazard statements include H302, which indicates that the compound is harmful if swallowed . The precautionary statements include P264, P270, P301+P312, and P330 . These statements advise on measures to take to prevent exposure and what to do in case of exposure .

properties

IUPAC Name

ethyl 5-bromo-4-oxopentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11BrO3/c1-2-11-7(10)4-3-6(9)5-8/h2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZTCCISWRZQSRU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCC(=O)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801262168
Record name Pentanoic acid, 5-bromo-4-oxo-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801262168
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 5-bromo-4-oxopentanoate

CAS RN

14594-25-3
Record name Pentanoic acid, 5-bromo-4-oxo-, ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14594-25-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pentanoic acid, 5-bromo-4-oxo-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801262168
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Bromine (22 g, 7.2 mL, 138.8 mmol) was added to a solution of ethyllevulinate (20 g, 138.8 mmol) in 250 mL EtOH at room temperature under a flow of N2 for a period of 0.5 h. After the addition was complete, the reaction mixture was stirred at room temperature for another 0.5 h, and then refluxed for 1.5 h. The reaction mixture was cooled to room temperature and concentrated in vacuo. The residue was taken into ether, washed with saturated aqueous NaHCO3 (3×50 mL), water, brine, dried (MgSO4) and concentrated to give 20.3 g of K-13 as a dark brown oil. This was used without purification for next step. 1H NMR.
Quantity
7.2 mL
Type
reactant
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
250 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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